2-(6-Nitrohexyl)isoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(6-nitrohexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O4/c17-13-11-7-3-4-8-12(11)14(18)15(13)9-5-1-2-6-10-16(19)20/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
UZSOOOPMCWCGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 2 6 Nitrohexyl Isoindoline 1,3 Dione Formation and Transformations
Reaction Mechanisms of N-Alkylation of Phthalimides
The synthesis of 2-(6-nitrohexyl)isoindoline-1,3-dione is classically achieved via the Gabriel synthesis, a robust method for forming primary amines that leverages the N-alkylation of phthalimide (B116566). byjus.comunacademy.com The formation of the target compound represents the first stage of this synthesis, where the N-alkyl phthalimide is the final product. The mechanism involves a three-step sequence. byjus.comvedantu.com
Step 1: Deprotonation of Phthalimide The reaction is initiated by the deprotonation of phthalimide. The hydrogen atom attached to the nitrogen is acidic (pKa ≈ 8.3) because the resulting anion, the phthalimide ion, is stabilized by resonance across the two adjacent carbonyl groups. byjus.comorganicchemistrytutor.com A moderately strong base, such as potassium hydroxide (B78521) (KOH), is sufficient to quantitatively deprotonate the imide, forming potassium phthalimide. youtube.com This salt contains a potent nitrogen nucleophile. byjus.com
Step 2: Nucleophilic Substitution (SN2 Reaction) The nucleophilic phthalimide anion then attacks the primary alkyl halide, in this case, a 1-halo-6-nitrohexane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. vedantu.comorganicchemistrytutor.com The phthalimide anion performs a backside attack on the electrophilic carbon atom bonded to the halogen, displacing the halide leaving group in a single, concerted step. vedantu.com This step results in the formation of the C-N bond, yielding the N-substituted phthalimide, this compound. byjus.com The SN2 pathway is favored for primary and unhindered secondary alkyl halides; the bulky nature of the phthalimide nucleophile generally prevents successful reactions with sterically hindered alkyl halides. organicchemistrytutor.com
Step 3: (Hypothetical) Amine Liberation While the formation of this compound is the objective here, the traditional Gabriel synthesis proceeds to a third step to liberate the primary amine. libretexts.org This is typically achieved by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. libretexts.orgnrochemistry.com Hydrazinolysis involves the nucleophilic attack of hydrazine (B178648) on one of the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) and the release of the primary amine (6-nitrohexan-1-amine). libretexts.org
| Step | Description | Key Features |
| 1 | Formation of Phthalimide Anion | Phthalimide is deprotonated by a base (e.g., KOH) to form a resonance-stabilized anion. byjus.com |
| 2 | N-Alkylation | The phthalimide anion acts as a nucleophile, attacking a primary alkyl halide (e.g., 1-bromo-6-nitrohexane) via an SN2 reaction. vedantu.com |
| 3 | Product Formation | The reaction yields the N-alkylated phthalimide, which is this compound. unacademy.com |
Role of Catalysis in Isoindoline-1,3-dione Synthesis
While the classical Gabriel N-alkylation with primary alkyl halides typically proceeds without metal catalysis, transition metals, particularly palladium, play a significant role in modern synthetic routes to N-substituted phthalimides and related N-alkylation reactions. nih.govrsc.org
Palladium Catalysis: Palladium catalysts are exceptionally versatile for N-alkylation reactions, often operating under mild conditions with high selectivity. chemrxiv.org In the context of phthalimide synthesis, palladium catalysis is prominent in methods that construct the isoindoline-1,3-dione ring itself. For example, palladium complexes can catalyze the double carbonylation of o-dihaloarenes in the presence of an amine and carbon monoxide to form N-substituted phthalimides. nih.gov
More broadly, palladium catalysts are widely used for the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology. chemrxiv.orgresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde by the palladium catalyst, condensation with the amine to form an imine, and subsequent reduction of the imine by the palladium hydride species. chemrxiv.org While not a direct catalysis of the phthalimide-alkyl halide reaction, this demonstrates palladium's utility in forming C-N bonds, which could be adapted for alternative syntheses. For instance, a palladium-catalyzed reductive N-alkylation of phthalimide with 6-nitrohexanal could be a conceivable, albeit non-traditional, route.
Manganese and Other Metals: First-row transition metals like manganese and copper have also emerged as catalysts in C-N bond formation. Copper(I) catalysis, for example, is sometimes employed in the N-arylation of phthalimides with aryl halides. nrochemistry.com Nano-Cu₂O has been used to catalyze the synthesis of phthalimides from 2-halobenzoic acids, amines, and a cyanide source. nih.gov While less common for simple N-alkylation of phthalimides, the development of manganese-based catalysts for hydrogen borrowing N-alkylation reactions is an active area of research, offering a more sustainable alternative to precious metal catalysts. researchgate.net
Electron Transfer Processes in Nitroalkane Functionalization
The nitro group in this compound is a powerful electron-withdrawing group, which dictates the reactivity of the hexyl chain. nih.gov This electronic influence facilitates several reaction pathways, including those involving electron transfer processes.
The chemistry of nitroalkanes is characterized by the acidity of the α-hydrogens. nih.gov In the presence of a base, a proton can be removed from the carbon adjacent to the nitro group to form a nitronate anion. This anion is a key nucleophilic intermediate. However, the functionalization of nitroalkanes can also proceed through electrophilic activation or single-electron transfer (SET) mechanisms. nih.govdatapdf.com
SET processes are particularly relevant in the reduction or substitution of nitro compounds. For example, the reduction of certain activated nitroalkanes can be initiated by an electron transfer from a donor species to the nitro group, generating a radical anion. datapdf.com This radical anion can then undergo further reactions, such as fragmentation or hydrogen atom abstraction. In the case of this compound, a SET-initiated process could be used to transform the nitro group into other functionalities. The electrochemical reduction of nitro compounds is a classic example of a process governed by electron transfer, where the nitro group is sequentially reduced, often leading to hydroxylamines or amines. researchgate.net
Reactions of nitroarenes with nucleophiles can proceed either through direct nucleophilic attack or via a SET pathway to form a radical-ion pair. nih.gov While the nitro group in the target molecule is aliphatic, similar principles can apply, especially in reactions with strong reducing agents or under photochemical conditions.
Selectivity Considerations in Functional Group Manipulation
The presence of two distinct functional groups—the phthalimide and the nitro group—in this compound necessitates careful consideration of selectivity in any subsequent transformations. pediaa.com
Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. pediaa.comresearchgate.net For example, a key challenge would be the selective reduction of the nitro group to an amine without affecting the amide bonds of the phthalimide ring. Catalytic hydrogenation using specific catalysts (e.g., platinum oxide) or transfer hydrogenation is often employed for this purpose, as harsh reducing agents like LiAlH₄ would likely attack the phthalimide carbonyls. Conversely, the phthalimide group can be selectively cleaved by hydrazinolysis under conditions that leave the nitro group intact. nrochemistry.com The Gabriel synthesis itself is an example of chemoselectivity, as the phthalimide nitrogen is alkylated rather than the carbonyl oxygens. byjus.com
Regioselectivity: Regioselectivity describes the preference for a reaction to occur at a specific position within a molecule. researchgate.netdalalinstitute.com In the context of this compound, regioselectivity would be important if reactions were to be carried out on the hexyl chain. For instance, reactions involving the deprotonation of the carbon α to the nitro group to form a nitronate are highly regioselective due to the acidifying effect of the nitro group. nih.gov This nitronate could then be used as a nucleophile in reactions like the Henry reaction (nitroaldol addition), ensuring that new bonds are formed specifically at the C-5 position of the hexyl chain.
| Selectivity Type | Definition | Example with this compound |
| Chemoselectivity | Preferential reaction of one functional group over others. pediaa.com | Selective reduction of the -NO₂ group to -NH₂ using catalytic hydrogenation, leaving the phthalimide group untouched. |
| Regioselectivity | Preferential reaction at one specific site within a molecule. dalalinstitute.com | Formation of a nitronate anion exclusively at the carbon adjacent to the nitro group upon treatment with a base. |
Intermediate Formation and Characterization in Synthetic Pathways
The primary synthetic pathway to this compound is the Gabriel synthesis, which involves distinct, characterizable intermediates.
Intermediate Formation: The first key intermediate is the potassium phthalimide salt, formed by the reaction of phthalimide with potassium hydroxide. vedantu.com This is a stable, often isolable, crystalline solid. The reaction proceeds through a transition state where the hydroxide ion abstracts the acidic proton from the nitrogen.
The second stage of the reaction, the SN2 attack on the alkyl halide, proceeds through a pentacoordinate transition state . In this state, the nucleophilic nitrogen is partially bonded to the electrophilic carbon, and the carbon-halogen bond is partially broken. This is a high-energy, transient species and not an isolable intermediate.
The product, This compound , can itself be considered an intermediate in the broader context of the Gabriel synthesis of primary amines. byjus.com
Characterization: The structural confirmation of the final product and its precursors relies on standard spectroscopic techniques.
Theoretical and Computational Investigations of 2 6 Nitrohexyl Isoindoline 1,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. semanticscholar.org It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex multi-electron wavefunction. purdue.edunih.gov DFT calculations can be employed to optimize the molecular geometry of 2-(6-Nitrohexyl)isoindoline-1,3-dione, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
These studies would reveal the spatial arrangement of the isoindoline-1,3-dione core, the flexible hexyl chain, and the terminal nitro group. Furthermore, DFT provides insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals. researchgate.netnih.gov
Table 1: Representative Data from DFT Calculations on Isoindoline-1,3-dione Derivatives Note: This table is illustrative of the type of data obtained from DFT studies on related compounds, as specific data for this compound is not available.
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides bond lengths (in Å) and bond angles (in degrees). |
| Total Energy | The electronic energy of the molecule in its ground state. | Used to compare the stability of different conformations. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates the charge distribution and potential for intermolecular interactions. |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-dependent electromagnetic fields, such as light. researchgate.netarxiv.orgarxiv.orguci.edu By applying TD-DFT, one can calculate the electronic absorption spectrum of this compound. This would predict the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from occupied to unoccupied molecular orbitals. benasque.org The results are crucial for understanding the photophysical properties of the compound.
Conformational Analysis of N-Alkyl Chains
The N-hexyl chain in this compound can adopt numerous conformations due to the rotation around its single bonds. Conformational analysis is a computational procedure used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. By systematically rotating the bonds of the alkyl chain and calculating the energy of each resulting structure, a potential energy surface can be mapped. This analysis helps to identify the most stable conformers, which are the ones most likely to be present at a given temperature, and to understand the flexibility of the molecule.
Reactivity Descriptors and Frontier Orbital Analysis
The reactivity of a molecule can be predicted using concepts derived from DFT. researchgate.net Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netnih.gov
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Key Reactivity Descriptors from Frontier Orbital Analysis
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the surface of the molecule's electron density. Different colors are used to represent different values of the electrostatic potential:
Red: Regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons (e.g., on oxygen or nitrogen atoms).
Blue: Regions of positive electrostatic potential, which are susceptible to nucleophilic attack (e.g., around hydrogen atoms).
Green: Regions of neutral potential.
For this compound, an MEP map would highlight the electron-rich areas around the carbonyl and nitro oxygen atoms (red) and the electron-poor regions, providing insights into its intermolecular interaction patterns.
In Silico Modeling of Molecular Interactions (General Principles)
In silico modeling encompasses a range of computational techniques used to study how a molecule might interact with other molecules. mdpi.comnih.gov For a molecule like this compound, these models can predict its behavior in different chemical environments. semanticscholar.orgmdpi.com
The isoindoline-1,3-dione moiety is known to be a hydrophobic structure that can participate in various non-covalent interactions. mdpi.comnih.gov Computational methods such as molecular docking could be used to predict the binding of this molecule to a receptor's active site, although specific biological targets are outside the scope of this discussion. researchgate.netplos.org The principles of these interactions are governed by forces like:
Hydrogen Bonding: The oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors.
Hydrophobic Interactions: The nonpolar parts of the molecule, such as the hexyl chain and the benzene (B151609) ring of the isoindoline (B1297411) core, can interact favorably with other nonpolar molecules or surfaces.
These computational models provide a foundational understanding of the molecule's potential interactions without reference to specific biological outcomes.
Simulations of Reaction Pathways and Energy Profiles
A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies or simulations detailing the reaction pathways and energy profiles for the formation of this compound. Computational investigations providing quantitative data such as activation energies, transition state geometries, or detailed potential energy surfaces for this particular molecule are not publicly available.
However, the synthesis of this compound is a classic example of the Gabriel synthesis, a well-established method for preparing primary amines and their N-substituted derivatives. The core of this synthesis is the N-alkylation of a phthalimide (B116566) salt, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nrochemistry.comlibretexts.orgorganic-chemistry.org Theoretical and computational analyses of the general SN2 mechanism provide a qualitative framework for understanding the reaction pathway that would lead to the formation of this compound.
The reaction is understood to proceed in a single, concerted step. lumenlearning.compressbooks.pub It involves the nucleophilic attack of the potassium phthalimide anion on the primary alkyl halide, in this case, a 1-halo-6-nitrohexane. The phthalimide anion is a potent nucleophile, formed by the deprotonation of phthalimide with a base like potassium hydroxide (B78521). organicchemistrytutor.com
The key characteristics of this SN2 reaction pathway are as follows:
Concerted Mechanism: The formation of the new carbon-nitrogen bond and the cleavage of the carbon-halogen bond occur simultaneously. lumenlearning.comlibretexts.org
Transition State: The reaction proceeds through a single, high-energy transition state. libretexts.orglibretexts.org In this transient state, the central carbon atom is pentacoordinated, partially bonded to both the incoming nitrogen nucleophile and the outgoing halide leaving group. pressbooks.publibretexts.org The energy required to reach this transition state is known as the activation energy (Ea) and represents the primary barrier to the reaction. pressbooks.pubyoutube.com
Backside Attack: The phthalimide anion, being a bulky nucleophile, attacks the electrophilic carbon of the alkyl halide from the side opposite to the leaving group. lumenlearning.comsciforum.net This "backside attack" is a hallmark of the SN2 mechanism.
Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the potassium phthalimide and the alkyl halide, as both are involved in the rate-determining single step. lumenlearning.compressbooks.pub
Factors that would influence the reaction rate and energy profile include the nature of the leaving group (iodide being more reactive than bromide or chloride), the choice of solvent (polar aprotic solvents like DMF enhance the rate), and the steric hindrance around the electrophilic carbon. nrochemistry.comlibretexts.org Since the reaction targets a primary alkyl halide, steric hindrance is minimized, favoring the SN2 pathway. organicchemistrytutor.com
Due to the lack of specific computational studies in the retrieved literature, quantitative data for the reaction energy profile, including specific activation energies or transition state bond lengths for the synthesis of this compound, cannot be provided. Therefore, no data tables can be generated.
Derivatization and Functionalization Strategies for the 2 6 Nitrohexyl Isoindoline 1,3 Dione Scaffold
The chemical scaffold of 2-(6-nitrohexyl)isoindoline-1,3-dione presents a versatile platform for a variety of chemical modifications. The presence of three distinct functional regions—the terminal nitro group, the hexyl chain, and the isoindoline-1,3-dione ring system—allows for a range of derivatization and functionalization strategies. These modifications are instrumental in developing new molecules with tailored properties and for its application as a synthetic intermediate in the construction of more complex chemical entities.
Advanced Spectroscopic and Analytical Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-(6-Nitrohexyl)isoindoline-1,3-dione, the aromatic protons of the phthalimide (B116566) group are expected to appear as two distinct multiplets in the downfield region, typically between δ 7.7 and 7.9 ppm, integrating to two protons each. rsc.org The symmetry of the phthalimide ring results in an AA'BB' spin system. The protons of the hexyl chain would exhibit characteristic chemical shifts. The methylene (B1212753) group attached to the phthalimide nitrogen (N-CH₂) is expected to resonate around δ 3.7 ppm as a triplet. The methylene group adjacent to the nitro group (O₂N-CH₂) would be significantly deshielded, appearing as a triplet around δ 4.4 ppm. The remaining four methylene groups of the hexyl chain would appear as a series of multiplets in the upfield region, between approximately δ 1.3 and 2.1 ppm. rsc.org
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the phthalimide group are expected to be the most downfield signals, appearing around δ 168 ppm. The quaternary carbons of the benzene (B151609) ring to which the carbonyls are attached would resonate near δ 132 ppm, while the protonated aromatic carbons would appear around δ 123 and 134 ppm. For the alkyl chain, the carbon attached to the nitrogen (N-CH₂) would be found near δ 38 ppm, and the carbon bonded to the nitro group (O₂N-CH₂) would be significantly downfield, around δ 75 ppm. The other methylene carbons of the hexyl chain would resonate in the δ 25-28 ppm range.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phthalimide C=O | - | ~168 |
| Phthalimide Ar-C (quaternary) | - | ~132 |
| Phthalimide Ar-CH | ~7.8-7.9 (m, 4H) | ~123, ~134 |
| N-CH₂- | ~3.7 (t) | ~38 |
| -(CH₂)₄- | ~1.3-2.1 (m) | ~25-28 |
| -CH₂-NO₂ | ~4.4 (t) | ~75 |
2D NMR Techniques
Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the hexyl chain. Cross-peaks would be observed between the N-CH₂ protons and the adjacent methylene protons, and sequentially along the chain to the -CH₂-NO₂ group. This helps to confirm the connectivity of the entire alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal in the hexyl chain to its attached protons. For instance, the proton signal at ~3.7 ppm would show a correlation to the carbon signal at ~38 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connection of the hexyl chain to the phthalimide nitrogen. For example, a correlation would be expected between the N-CH₂ protons (~3.7 ppm) and the phthalimide carbonyl carbons (~168 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorptions corresponding to the imide and nitro groups.
The most prominent features would be the symmetric and asymmetric stretching vibrations of the phthalimide carbonyl groups, which typically appear as two strong bands. The asymmetric C=O stretch is expected around 1770 cm⁻¹, and the symmetric C=O stretch around 1715 cm⁻¹. acgpubs.org The nitro group (NO₂) would also give rise to two strong characteristic bands: an asymmetric stretching vibration near 1550 cm⁻¹ and a symmetric stretching vibration near 1380 cm⁻¹. Other significant absorptions would include C-H stretching of the aromatic and aliphatic portions just below and above 3000 cm⁻¹, and the C-N stretching vibration of the imide around 1390 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | ~3100-3000 |
| Aliphatic C-H | Stretching | ~2950-2850 |
| Imide C=O | Asymmetric Stretching | ~1770 |
| Imide C=O | Symmetric Stretching | ~1715 |
| Nitro N=O | Asymmetric Stretching | ~1550 |
| Nitro N=O | Symmetric Stretching | ~1380 |
| Imide C-N | Stretching | ~1390 |
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (Molecular Formula: C₁₄H₁₆N₂O₄), the calculated monoisotopic mass is approximately 276.11 g/mol . In an Electrospray Ionization (ESI-MS) experiment, one would expect to observe protonated molecules [M+H]⁺ at m/z 277.1 or adducts with sodium [M+Na]⁺ at m/z 299.1.
Under Electron Ionization (EI-MS), the molecular ion peak [M]⁺ at m/z 276 would be observed. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the hexyl chain. A prominent peak would be expected at m/z 147, corresponding to the phthalimide radical cation, resulting from cleavage of the N-C bond. Another significant fragment could arise from the McLafferty rearrangement if applicable, or cleavage alpha to the nitro group.
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. google.com If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsion angles.
The analysis would be expected to confirm the planarity of the isoindoline-1,3-dione ring system. google.com It would also reveal the conformation of the n-hexyl chain in the solid state, which typically adopts a staggered, low-energy conformation to minimize steric strain. Furthermore, the crystal packing could be analyzed to identify any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking between the phthalimide rings of adjacent molecules, which govern the macroscopic properties of the crystal. mdpi.com
Chromatographic Techniques (e.g., HPLC, GC-MS, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the conversion of reactants to products. researchgate.net For the synthesis of this compound, one could use a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, as the mobile phase. The product, being more polar than some starting materials but having a large nonpolar component, would exhibit a characteristic retention factor (Rƒ) value that is intermediate between the starting materials and any highly polar byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): Provided the compound is sufficiently volatile and thermally stable, GC-MS can be a powerful tool for separation and identification. The sample is vaporized and passed through a capillary column, separating it from any volatile impurities. The separated components are then directly introduced into a mass spectrometer, providing a mass spectrum for each peak in the gas chromatogram, allowing for confident identification. nist.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Currently, the synthesis of 2-(6-nitrohexyl)isoindoline-1,3-dione would likely follow established synthetic methodologies. A plausible and common approach involves the condensation of phthalic anhydride (B1165640) with 6-nitrohexan-1-amine. researchgate.netresearchgate.net Another potential route could be the reaction of potassium phthalimide (B116566) with a 6-halo-1-nitrohexane.
Future research should focus on developing more sustainable and efficient synthetic protocols. This could include:
Green Chemistry Approaches: Investigating solvent-free reaction conditions or the use of more environmentally benign solvents like water or ionic liquids could significantly reduce the environmental impact of its synthesis. researchgate.netrsc.org
Catalytic Methods: The development of novel catalysts could enable the synthesis to proceed under milder conditions with higher yields and selectivity, minimizing the formation of byproducts.
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch processes.
Investigation of Unconventional Reactivity Patterns
The presence of both the phthalimide and nitro groups suggests a rich and varied reactivity profile for this compound. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. nih.govnih.gov
Future investigations could delve into:
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield 2-(6-aminohexyl)isoindoline-1,3-dione, a valuable precursor for the synthesis of polyamides, dyes, and biologically active molecules. The conditions for this reduction could be fine-tuned to achieve high yields without affecting the phthalimide ring.
Reactions at the α-Carbon: The carbon atom adjacent to the nitro group is activated, making it susceptible to deprotonation and subsequent reactions. This could be exploited for carbon-carbon bond formation, opening up pathways to more complex molecular architectures. nih.gov
Cyclization Reactions: Intramolecular reactions involving the nitro group and the phthalimide moiety or the alkyl chain could lead to the formation of novel heterocyclic compounds with potentially interesting properties.
Integration into Advanced Materials Science Research (e.g., Precursors for Polymers or Dyes)
The bifunctional nature of this compound makes it an attractive building block for advanced materials. nih.govmdpi.com
Polymer Synthesis: As mentioned, the reduction of the nitro group to an amine would create a monomer that can be used in the synthesis of novel polyamides or polyimides. The incorporation of the phthalimide unit into the polymer backbone could enhance thermal stability and mechanical properties.
Dye Synthesis: The aromatic nature of the phthalimide group and the potential for conversion of the nitro group into various other functionalities make this compound a candidate for the development of new dyes. The length of the hexyl chain could also be modified to tune the solubility and photophysical properties of the resulting dyes.
Surface Modification: The molecule could be used to functionalize surfaces, imparting specific properties such as hydrophobicity or reactivity. The phthalimide group can provide a stable anchor to a surface, while the nitro group can be further modified.
Exploration of New Mechanistic Insights through Advanced Spectroscopic Probes
A detailed understanding of the molecule's structure and dynamics is crucial for predicting and controlling its reactivity. Advanced spectroscopic techniques can provide unprecedented insights.
| Spectroscopic Technique | Potential Information Gained |
| 2D NMR Spectroscopy | Detailed structural elucidation and conformational analysis of the hexyl chain. |
| Ultrafast Spectroscopy | Probing the excited-state dynamics to understand the photophysical processes, which is relevant for potential dye applications. |
| X-ray Crystallography | Determining the precise three-dimensional structure in the solid state, revealing intermolecular interactions. rsc.org |
These studies would provide a deeper understanding of the structure-property relationships of this molecule and its derivatives.
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry can play a pivotal role in guiding future research efforts by predicting the properties and reactivity of novel derivatives of this compound.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals, and reactivity indices of the molecule. This can help in identifying the most reactive sites and predicting the outcome of chemical reactions. researchgate.net
In Silico Design of Derivatives: Computational tools can be used to design new derivatives with specific, tailored properties. For example, by systematically changing the length of the alkyl chain or introducing substituents on the phthalimide ring, it may be possible to fine-tune the molecule's reactivity, solubility, or material properties for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6-Nitrohexyl)isoindoline-1,3-dione, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, isoindoline-1,3-dione derivatives are often synthesized via condensation of primary amines with maleic anhydride analogs, followed by nitration at the hexyl chain . Key steps include:
- Step 1 : Preparation of the isoindoline-1,3-dione core using phthalic anhydride and a hexylamine derivative.
- Step 2 : Nitration at the terminal position of the hexyl chain using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
- Yield Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of nitro reagent to precursor) and reaction time (4–6 hours) improves yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the nitrohexyl group (e.g., δ ~4.3 ppm for CH₂-NO₂ in ¹H NMR) and isoindoline-dione aromatic protons (δ ~7.5–8.0 ppm) .
- HPLC-MS : To assess purity (>95%) and detect byproducts (e.g., unreacted precursor or over-nitrated derivatives) .
- Elemental Analysis : Verify C, H, N, O percentages against theoretical values .
Q. What stability challenges arise during storage and handling of nitroalkyl-substituted isoindoline-1,3-diones?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Nitro groups may reduce stability above 150°C .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Hydrolytic Stability : Test in aqueous buffers (pH 3–9) to assess susceptibility to hydrolysis, particularly at the imide bond .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic transformations?
- Methodological Answer :
- DFT Modeling : Use B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Reactivity Insights : The nitro group’s electron-withdrawing effect polarizes the hexyl chain, enhancing susceptibility to reduction or nucleophilic substitution .
- Case Study : For similar nitroalkyl derivatives, DFT studies revealed transition states for SN2 reactions at the nitro-bearing carbon .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for nitrohexyl-substituted isoindoline-diones?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments at 298 K and 323 K to identify dynamic processes (e.g., rotational barriers in the hexyl chain) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- Cross-Validation : Compare with X-ray crystallography data (if available) to confirm spatial arrangement .
Q. What strategies mitigate byproduct formation during nitration of hexyl-substituted isoindoline-diones?
- Methodological Answer :
- Controlled Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize di-nitration .
- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and terminate before byproduct accumulation .
- Byproduct Identification : Isolate minor peaks via prep-HPLC and characterize using HRMS and NMR .
Q. How does the nitrohexyl group influence the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Screen against enzymes with hydrophobic active sites (e.g., lipoxygenases, acetylcholinesterase) due to the lipophilic nitrohexyl chain .
- Assay Design : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ calculations.
- Structure-Activity Relationship (SAR) : Compare with non-nitrated analogs to isolate the nitro group’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
